![molecular formula C15H14N4O2 B2712791 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034275-92-6](/img/structure/B2712791.png)
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
“(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone” is a compound with potential applications in various fields of research and industry. It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazol ring, a pyrrolidin ring, and an indol ring . The exact molecular structure analysis is not available in the retrieved data.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole scaffold serves as an excellent platform for novel drug development. Medicinal chemists have recognized its unique bioisosteric properties and broad spectrum of biological activities. Over the past fifteen years, interest in 1,2,4-oxadiazoles’ biological applications has doubled . Researchers explore this compound class for designing enzyme inhibitors, receptor modulators, and other therapeutic agents.
Sigma Receptor Ligands
Some synthesized 1,2,4-oxadiazole derivatives have been evaluated as sigma receptor ligands. For instance, 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed high affinity and selectivity for the σ1 receptor . These findings suggest potential applications in neuropharmacology and neurodegenerative diseases.
Antimicrobial Activity
Researchers have explored the antimicrobial properties of 1,2,4-oxadiazole-based compounds. These derivatives exhibit promising activity against various pathogens, including bacteria and fungi. Further studies could lead to novel antimicrobial agents .
Kinase Inhibition
Pyrrolidine-containing compounds, such as the one mentioned, have been investigated for their kinase inhibition activity. Modifications to the chiral moiety may enhance their potency against specific kinases .
Scintillating Materials
1,2,4-Oxadiazoles have applications beyond medicine. They are used in scintillating materials, which play a crucial role in radiation detection and imaging technologies .
Room Temperature Synthesis
The room temperature synthesis of 1,2,4-oxadiazoles has practical implications. Researchers have developed efficient methods for preparing pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .
Mechanism of Action
Target of Action
The compound 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indole, also known as (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may have multiple targets of action.
Mode of Action
Given that it is an indole derivative, it may interact with its targets in a similar manner to other indole derivatives, which are known to bind with high affinity to multiple receptors . This binding could result in changes to the function of these receptors, leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , this compound could potentially have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
1H-indol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(13-7-10-3-1-2-4-12(10)17-13)19-6-5-11(8-19)14-16-9-21-18-14/h1-4,7,9,11,17H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCUJKDEYWISGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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